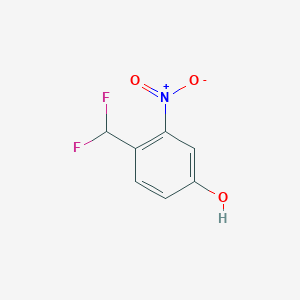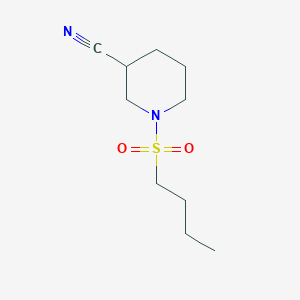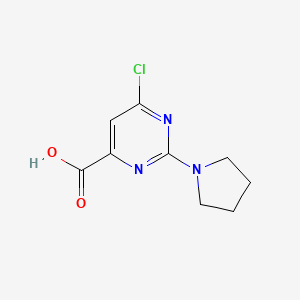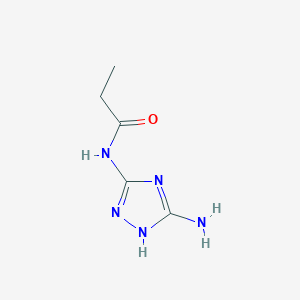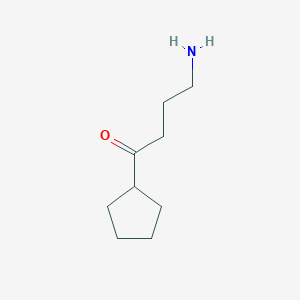
4-Amino-1-cyclopentylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclopentylbutan-1-one is an organic compound with the molecular formula C₉H₁₇NO. It is a cycloalkane derivative, characterized by a cyclopentane ring attached to a butanone chain with an amino group at the fourth position. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopentylbutan-1-one typically involves the following steps:
Cyclopentylation: The initial step involves the cyclopentylation of a suitable precursor. This can be achieved by reacting cyclopentyl bromide with a butanone derivative in the presence of a base such as sodium hydride.
Amination: The resulting cyclopentylbutanone is then subjected to amination. This can be done using ammonia or an amine source under reductive conditions, often employing a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclopentylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various alkyl halides, acyl chlorides, and other electrophiles
Major Products
Oxidation: Cyclopentylbutanoic acid, cyclopentylbutanone
Reduction: Cyclopentylbutanol
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
4-Amino-1-cyclopentylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopentylbutan-1-one involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopentyl ring provides structural rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A simpler analog with a similar cyclopentyl ring but lacking the butanone chain.
4-Aminobutan-1-one: Similar structure but without the cyclopentyl ring.
Cyclopentylbutanone: Lacks the amino group but has a similar cyclopentyl and butanone structure.
Uniqueness
4-Amino-1-cyclopentylbutan-1-one is unique due to the combination of its cyclopentyl ring and amino-butanone chain, which provides a distinct set of chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-amino-1-cyclopentylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c10-7-3-6-9(11)8-4-1-2-5-8/h8H,1-7,10H2 |
InChI Key |
MHTOIPFZGIDWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



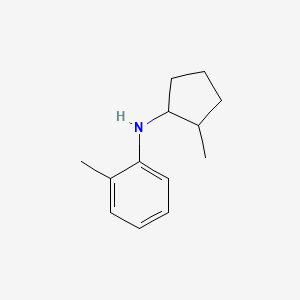
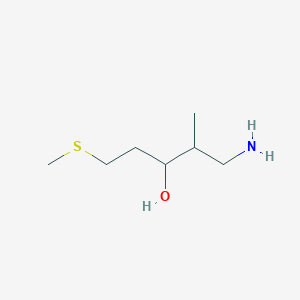
![((4-Chloro-5H,6H,7H-cyclopenta[D]pyrimidin-2-YL)methyl)dimethylamine](/img/structure/B13192394.png)
![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)
